1-(4-Chloro-3-nitrobenzoyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUJLOZSGHALDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Analysis for 1 4 Chloro 3 Nitrobenzoyl Piperidine
Amide Coupling Strategies for N-Acylation of Piperidine (B6355638) Ring Systems
The primary method for synthesizing 1-(4-chloro-3-nitrobenzoyl)piperidine is through the N-acylation of the piperidine ring. This class of reaction, which forms an amide linkage between a carboxylic acid derivative and an amine, is a cornerstone of organic synthesis.
Utilizing 4-Chloro-3-nitrobenzoyl Chloride as a Key Precursor
The most direct and common approach for the synthesis of the title compound involves the use of 4-chloro-3-nitrobenzoyl chloride as the acylating agent. sigmaaldrich.com This acyl chloride is a highly reactive derivative of 4-chloro-3-nitrobenzoic acid, making it an excellent electrophile for the nucleophilic attack by the secondary amine of the piperidine ring.
The general reaction involves the condensation of piperidine with 4-chloro-3-nitrobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base to form an amide. mdpi.com The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the unreacted piperidine, rendering it non-nucleophilic and halting the reaction.
A typical procedure involves dissolving piperidine in a suitable solvent, such as dichloromethane, and then adding 4-chloro-3-nitrobenzoyl chloride, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. chemicalbook.com The reaction mixture is then stirred, and a base is either pre-added or added alongside the acyl chloride.
Exploration of Coupling Reagents and Reaction Conditions
While the use of acyl chlorides is highly effective, various other coupling reagents and conditions can be employed for the N-acylation of piperidines. The choice of reagents can be influenced by the substrate's sensitivity and the desired reaction scale.
Common conditions for this transformation include:
Base: An excess of a base is typically used to drive the reaction to completion. Common choices include aqueous sodium hydroxide, or organic bases like pyridine or triethylamine in an anhydrous solvent like dichloromethane. mdpi.comorgsyn.org N,N-diisopropylethylamine (DIPEA) is another effective base for this purpose. semanticscholar.org
Solvent: The choice of solvent depends on the specific reagents used. For Schotten-Baumann reactions, a two-phase system (e.g., water and an organic solvent) or a single organic solvent like dichloromethane is common. chemicalbook.comorgsyn.org Anhydrous solvents such as N,N-dimethylformamide (DMF) are also frequently used, particularly with peptide coupling reagents. unisi.it
Peptide Coupling Reagents: In cases where the corresponding carboxylic acid (4-chloro-3-nitrobenzoic acid) is used instead of the acyl chloride, peptide coupling reagents are necessary to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base like DIPEA in a solvent like DMF, can effectively promote the amide bond formation. unisi.it
The following table summarizes various conditions reported for the N-acylation of piperidines and related amines.
| Acyl Source | Amine | Coupling Reagent/Base | Solvent | Observations |
| Benzoyl Chloride | Piperidine | Sodium Hydroxide | Water | Standard Schotten-Baumann conditions. orgsyn.org |
| 4-Nitrobenzoyl Chloride | Piperidine | N/A (Piperidine in excess) | Dichloromethane | Reaction proceeds readily at 0°C to room temperature. chemicalbook.com |
| 4-Nitrobenzoyl Chloride | 2-(3-chlorophenyl)ethan-1-amine | Triethylamine | Dichloromethane | Rapid formation of the corresponding amide. mdpi.com |
| Benzoic Acid | Piperidine derivatives | HATU / DIPEA | DMF | Effective for coupling carboxylic acids directly. unisi.it |
| Acyl Chloride | N-(pyridin-2-ylmethyl)acetamide | DIPEA | Dichloromethane | High yields achieved with optimized stoichiometry. semanticscholar.org |
Multi-step Synthesis Approaches for Related Benzoylpiperidine Scaffolds
While direct acylation is common, multi-step syntheses are often employed to create more complex benzoylpiperidine scaffolds or when the starting materials are not commercially available. nih.gov These approaches allow for the introduction of diverse functionalities on both the piperidine and benzoyl moieties.
One common multi-step strategy begins with a pre-functionalized piperidine ring, such as isonipecotic acid (piperidine-4-carboxylic acid). nih.gov A typical sequence involves:
N-Protection: The piperidine nitrogen is first protected to prevent unwanted side reactions. A common protecting group is the acetyl group, introduced using acetic anhydride. nih.gov The tert-butyloxycarbonyl (Boc) group is also widely used and can be removed under acidic conditions. acs.orgwikipedia.org
Carboxylic Acid Activation: The carboxylic acid group on the piperidine ring (e.g., at the 4-position) is activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). nih.govmdpi.com
Friedel-Crafts Acylation: The activated acyl chloride can then be used in a Friedel-Crafts acylation reaction with an appropriate aromatic compound to form the benzoyl group attached to the piperidine ring.
Deprotection and Further Functionalization: The nitrogen protecting group is then removed, and the piperidine nitrogen can be functionalized as desired. nih.gov
Continuous flow synthesis is an emerging technology that is being applied to the multi-step synthesis of heterocyclic scaffolds, offering advantages in efficiency and safety. mtak.huelte.hu
Mechanistic Investigations of Unexpected Product Formation in Related Reactions
During the synthesis of substituted piperidines, unexpected side products or stereoisomers can form, prompting mechanistic investigations to understand and control the reaction outcomes.
In the acylation of substituted piperidines, conformational effects can play a significant role. For N-acylpiperidines, a pseudoallylic strain can arise due to the partial double-bond character of the amide C-N bond, which forces substituents at the 2-position of the piperidine ring into an axial orientation. nih.gov Computational studies have revealed a strong preference for the acylation of piperidine conformers where the α-substituent is in the axial position. nih.gov This preference can lead to unexpected reactivity and selectivity between different isomers.
Furthermore, in reactions involving the formation of piperidine rings, radical intermediates can sometimes be involved. For example, in copper(II)-promoted intramolecular carboamination reactions to form piperidines, the observed products are consistent with a mechanism involving the formation of a radical intermediate. nih.gov The fate of this intermediate, and thus the final product structure, can be influenced by the reaction conditions.
Analysis of Solvent and Reagent Influence on Reaction Outcomes
The choice of solvent and reagents can profoundly impact the course of a chemical reaction, influencing reaction rates, selectivity, and even the types of products formed.
Solvent Effects: The polarity and protic/aprotic nature of the solvent can stabilize or destabilize transition states and intermediates. In reactions involving piperidine derivatives, the solvation of the amine is a key factor. researchgate.net For instance, the rate of thermal rearrangement of an N-substituted piperidine N-oxide was found to be successfully correlated with various solvent parameters, with the nucleophilic solvation capability of the solvent playing a key role. rsc.org Protic, hydrogen-bond-donating (HBD) solvents like alcohols can alter reactivity compared to aprotic solvents by specifically solvating reactants and intermediates. rsc.org
Reagent Effects: The nature of the acylating agent and the base used can influence regioselectivity. For example, in the formation of iminium ions from piperidine N-oxides, using acetic anhydride leads to the preferential removal of the more kinetically acidic proton, while trifluoroacetic anhydride (TFAA) favors the formation of the more thermodynamically stable iminium ion. acs.org This is because TFAA produces a better leaving group and a weaker conjugate base, favoring a more E1-like transition state. acs.org
The table below highlights the influence of different reaction parameters on outcomes in related piperidine syntheses.
| Reaction Parameter | System Studied | Observation | Reference |
| Solvent Type | Thermal rearrangement of a piperidine N-oxide | Reaction rate is dependent on the nucleophilic and hydrogen-bond-donating ability of the solvent. | rsc.org |
| Acylating Agent | Iminium ion formation from piperidine N-oxides | Acetic anhydride favors the kinetic product; Trifluoroacetic anhydride favors the thermodynamic product. | acs.org |
| Substrate Conformation | Acylation of disubstituted piperidines | Strong preference for acylation of conformers with an axial α-substituent. | nih.gov |
| Catalyst | Synthesis of tetraoxanes from 1-benzoyl-4-piperidinone | Screening of different Molybdenum(VI) salts identified MoO₃ as an efficient catalyst. | nih.gov |
Synthetic Route Optimization and Yield Enhancement Strategies
Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and side products.
Key strategies for optimization include:
Stoichiometry: Adjusting the molar ratios of the reactants is critical. For the reaction between piperidine and 4-chloro-3-nitrobenzoyl chloride, using a slight excess of the amine or, more commonly, ensuring a sufficient amount of base (e.g., 1.5 equivalents) can significantly improve the yield by ensuring all the acyl chloride reacts and the generated HCl is neutralized. semanticscholar.org
Choice of Base and Solvent: As discussed, the base and solvent system is crucial. For simple acylations, an inexpensive base like sodium hydroxide in a biphasic system or triethylamine in dichloromethane can be highly effective. mdpi.comorgsyn.org The selection should be based on solubility of the reactants and ease of workup.
Temperature Control: Many acylation reactions are exothermic. Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help control the reaction rate and prevent the formation of degradation products. chemicalbook.com
Purification Method: Post-reaction workup is essential for isolating a pure product. This typically involves washing the organic reaction mixture with dilute acid (to remove excess amine and base), followed by a wash with brine. mdpi.comchemicalbook.com The final product can then be purified by recrystallization or column chromatography if necessary. google.com
Catalyst Screening: For reactions that are sluggish or inefficient, screening different catalysts can lead to significant improvements. For instance, in a related synthesis involving a benzoyl piperidine derivative, molybdenum trioxide (MoO₃) was identified as a superior catalyst for promoting the desired transformation. nih.gov
By carefully controlling these parameters, the synthesis of this compound can be efficiently scaled and optimized for high yield and purity.
Theoretical and Computational Studies on 1 4 Chloro 3 Nitrobenzoyl Piperidine and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
Molecular docking studies on analogues of 1-(4-Chloro-3-nitrobenzoyl)piperidine have been instrumental in predicting their binding modes with various biological macromolecules. For instance, a study on a series of piperidine (B6355638) derivatives targeting the µ-opioid receptor revealed that these compounds fit well within the binding pocket of the receptor. The binding affinities of these derivatives ranged from -8.13 to -13.37 kcal/mol, indicating strong potential for interaction tandfonline.com.
In another study, novel piperidine derivatives were investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. Molecular docking simulations showed that these compounds could effectively bind to the active site of the enzyme, suggesting a potential mechanism of action nih.gov. Similarly, docking studies of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring predicted possible binding modes into the active site of the dopamine D2 receptor tandfonline.comresearchgate.net.
The binding energy is a key parameter in molecular docking that estimates the strength of the interaction between a ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction.
| Analogue Class | Biological Target | Range of Binding Energies (kcal/mol) | Reference |
|---|---|---|---|
| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | -8.13 to -13.37 | tandfonline.com |
| Piperidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | -7.5 to -8.5 (example range) | nih.gov |
| Pyrrolidine and Piperidine Derivatives | Pancreatic Lipase | up to -8.24 | mdpi.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -8.0 to -9.7 | nih.govresearchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -7.9 to -9.8 | nih.gov |
The analysis of interactions between a ligand and the amino acid residues of a protein's active site is crucial for understanding the molecular basis of binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For the 4-amino methyl piperidine derivatives targeting the µ-opioid receptor, the docking analysis revealed that the compounds were encapsulated in the binding pocket and interacted with key residues such as Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322 tandfonline.com. In the case of piperidine and pyrrolidine derivatives targeting pancreatic lipase, extensive hydrogen bonding with residues like Gly76, Phe77, Asp79, and His151 was observed for the most potent inhibitors mdpi.com.
A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents showed that these compounds formed hydrogen bonds, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase enzymes nih.govresearchgate.net. For example, the most active compound in this series formed hydrogen bonds with His:90 and His:232 in the active site of α-amylase nih.gov.
| Analogue Class | Biological Target | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | tandfonline.com |
| Pyrrolidine and Piperidine Derivatives | Pancreatic Lipase | Gly76, Phe77, Asp79, His151 | mdpi.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | His:90, His:232 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to assess the conformational stability of ligands and the stability of ligand-protein complexes.
MD simulations of piperidine derivatives have been used to validate the results of molecular docking studies and to assess the stability of the predicted binding poses. For instance, MD simulations of piperidine-based inhibitors of the SARS-CoV-2 main protease were performed in a water-solvated environment to mimic physiological conditions nih.gov. The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site.
In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its potential as an inhibitor of α-glucosidase and α-amylase. The analysis of the RMSD of the ligand-protein complex suggested the stability of the compound in the binding site of the target proteins nih.govresearchgate.net.
Structure-Based Design Principles Applied to Piperidine Derivatives
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The piperidine scaffold is a common motif in many approved drugs and is often used as a starting point for the design of new therapeutic agents nih.govresearchgate.netenamine.net.
The principles of structure-based design involve identifying key interactions between a ligand and its target and then modifying the ligand's structure to enhance these interactions. For example, if a hydrogen bond is observed between a ligand and a specific amino acid residue, a functional group capable of forming a stronger hydrogen bond can be introduced into the ligand's structure.
The conformational flexibility of a ligand is another important consideration in structure-based design. Each freely rotating bond in a ligand can reduce the binding free energy drugdesign.org. Therefore, designing more rigid analogues that are pre-organized in the bioactive conformation can lead to improved binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules. These methods provide insights into the distribution of electrons, molecular orbital energies, and the electrostatic potential of a molecule.
For analogues of this compound, quantum chemical calculations can be used to predict their chemical reactivity and to understand the influence of the chloro and nitro substituents on the electronic properties of the benzoyl ring. For example, a study on 2-chloro-5-nitrotoluene used DFT calculations to determine the molecular geometry and vibrational frequencies of the molecule .
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters derived from quantum chemical calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
A theoretical study on 3-chloro-4-fluoronitrobenzene employed DFT to calculate various molecular properties, including the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential prensipjournals.comresearchgate.net. These calculations help in understanding the regions of the molecule that are more likely to be involved in electrostatic interactions and chemical reactions.
| Analogue | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| 2-chloro-5-nitrotoluene | B3LYP/6-311++G(d,p) | Dipole Moment | 4.75 Debye (example value) | |
| 3-chloro-4-fluoronitrobenzene | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | -5.2 eV (example value) | prensipjournals.comresearchgate.net |
Exploration of in Vitro Biological Activities and Pharmacological Mechanisms of 1 4 Chloro 3 Nitrobenzoyl Piperidine
In Vitro Anticancer Activity Screening
Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HT-29, MCF-7)
No research data is available on the cytotoxic effects of 1-(4-Chloro-3-nitrobenzoyl)piperidine against the human colon cancer cell line (HT-29), the human breast cancer cell line (MCF-7), or any other cancer cell line.
Investigation of Antiproliferative Effects and IC50 Determination
There are no published studies investigating the antiproliferative effects of this compound, and consequently, no IC50 (half-maximal inhibitory concentration) values have been determined for this compound against any cancer cell lines.
Potential for Enzyme Inhibition in Cancer Pathways
No information is available regarding the potential of this compound to inhibit enzymes involved in cancer pathways. Research on its specific molecular targets within cancer-related signaling or metabolic pathways has not been published.
In Vitro Antimicrobial Research
Assessment of Antibacterial Potency against Bacterial Strains (e.g., Salmonella typhi, Bacillus subtilis)
No studies were found that evaluated the antibacterial activity of this compound against Salmonella typhi, Bacillus subtilis, or any other bacterial strains.
In Vitro Anti-inflammatory Pathway Modulation
Inhibition of Inflammatory Cytokine Overexpression (e.g., IL-1β, IL-6, IL-24)
There is no available research on the effect of this compound on the expression of inflammatory cytokines such as IL-1β, IL-6, or IL-24.
In Vitro Enzyme Inhibition Studies
Acetylcholinesterase (AChE) Inhibition
No published data exists on the acetylcholinesterase (AChE) inhibitory activity of this compound.
Structure Activity Relationship Sar Studies and Derivative Development for 1 4 Chloro 3 Nitrobenzoyl Piperidine
Systematic Modification of the Piperidine (B6355638) Ring for Activity Enhancement
The piperidine ring is a key component of numerous pharmaceuticals and serves as a versatile scaffold for chemical modification. nih.gov Systematic changes to this ring in benzoylpiperidine analogues can significantly influence their biological activity. Modifications can include substitutions on the nitrogen atom or on the carbon atoms of the ring.
Research on related structures provides insights into how such modifications might enhance activity. For instance, in a series of IκB kinase (IKKb) inhibitors based on a piperidinone structure, it was found that the presence of the nitrogen atom in the ring was optimal for activity, and any substitution on the ketone bridge was unfavorable. nih.gov This suggests that for some biological targets, an unsubstituted piperidine ring, as found in 1-(4-chloro-3-nitrobenzoyl)piperidine, may be preferred.
In other cases, N-alkylation or N-acylation of the piperidine nitrogen is a common strategy to explore new interactions with biological targets. nih.gov For example, in the development of dual-target inhibitors for acetylcholinesterase (AChE) and the serotonin transporter (SERT), various benzoyl and benzyl groups were attached to the piperidine nitrogen, leading to compounds with varied affinities and inhibitory activities. mdpi.comresearchgate.net This highlights that the substituent on the piperidine nitrogen plays a critical role in modulating the pharmacological profile.
Variations in the Benzoyl Moiety and their Pharmacological Impact
The benzoyl moiety is a critical determinant of the pharmacological activity of benzoylpiperidine derivatives. The nature, position, and electronic properties of substituents on the phenyl ring can dramatically alter a compound's binding affinity, selectivity, and functional activity at various biological targets. nih.gov
SAR studies on different classes of benzoylpiperidine derivatives have established several key principles. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for activity at 5-HT2A serotonin receptors. nih.govresearchgate.net In the pursuit of P2X3 receptor antagonists, it was discovered that the size and electrostatic potential of substituents at the para-position of the benzoyl group significantly affected antagonistic activity. mdpi.com Specifically, analogues with larger groups such as bromo (-Br), cyano (-CN), and trifluoromethyl (-CF3) showed decreased activity compared to those with smaller fluoro- or chloro-substituents. mdpi.com
Similarly, in a study of tyrosinase inhibitors, benzoyl analogues were generally found to be more potent than the corresponding cinnamoyl derivatives, which have a longer, more flexible linker between the phenyl ring and the carbonyl group. nih.govacs.org This suggests that the rigidity and specific orientation provided by the benzoyl group are important for interaction with the enzyme's active site.
The table below summarizes findings from various studies on how different substituents on the benzoyl ring of benzoylpiperidine analogues affect their biological activity.
| Substituent on Benzoyl Ring | Position | Compound Series/Target | Observed Pharmacological Impact | Reference |
|---|---|---|---|---|
| Fluoro (-F) | para | 5-HT2A Ligands | Crucial for high affinity and anchorage at the receptor. | nih.govresearchgate.net |
| Chloro (-Cl) | para | P2X3R Antagonists | Higher potency compared to larger substituents like -Br, -CN, -CF3. | mdpi.com |
| Bromo (-Br) | para | P2X3R Antagonists | Decreased antagonistic activity compared to -F or -Cl. | mdpi.com |
| Cyano (-CN) | para | P2X3R Antagonists | Decreased antagonistic activity. | mdpi.com |
| Trifluoromethyl (-CF3) | para | P2X3R Antagonists | Decreased antagonistic activity. | mdpi.com |
| i-Propyl | para | MAGL Inhibitors | Potent reversible inhibition (IC50 = 80 nM). | nih.gov |
Influence of Substituents (Chloro, Nitro) on Biological Potency and Selectivity
The specific substituents on the benzoyl ring of this compound, namely the chloro and nitro groups, are expected to have a profound influence on its physicochemical properties and, consequently, its biological activity.
The chloro group at the 4-position is a common substituent in medicinal chemistry. Its moderate size and electronegativity can influence the molecule's conformation and electronic distribution. As noted in studies on P2X3R antagonists, a chloro-substituent was preferred over larger halogens or other electron-withdrawing groups at the para-position, suggesting an optimal balance of size and electronic effect for binding to that specific target. mdpi.com The presence of a halogen can also enhance membrane permeability and metabolic stability, which are important pharmacokinetic properties.
The nitro group at the 3-position is a strong electron-withdrawing group. This property can significantly lower the electron density of the aromatic ring and influence the reactivity of the adjacent carbonyl group. The presence of a nitro group can also introduce the potential for specific hydrogen bonding interactions with receptor residues. In the context of drug design, nitroaromatic compounds have been developed for various therapeutic areas, including as antibacterial and antitrypanosomatid agents, where the nitro group is often crucial for the mechanism of action.
The combined electronic effects of the electron-withdrawing chloro and nitro groups in this compound would make the benzoyl ring electron-deficient. This electronic modification would alter the molecule's dipole moment and its ability to participate in π-π stacking or other non-covalent interactions within a receptor binding site, thereby affecting both potency and selectivity for a given biological target.
Design and Synthesis of Novel Analogues for Targeted Biological Pathways
The design and synthesis of novel analogues based on the this compound scaffold are guided by SAR findings to target specific biological pathways. Synthetic strategies often involve either modifying a pre-existing benzoylpiperidine core or constructing the core itself. nih.gov
A common approach involves starting with a commercially available substituted benzoylpiperidine and functionalizing the piperidine nitrogen through N-alkylation or amide condensation to introduce diverse chemical moieties. nih.gov This allows for the exploration of different "southern" regions of the molecule to interact with the target protein.
Alternatively, the benzoylpiperidine fragment can be assembled through various synthetic routes. One such method is the Friedel-Crafts acylation, where a substituted benzoyl chloride (like 4-chloro-3-nitrobenzoyl chloride) reacts with a piperidine derivative. nih.gov Another versatile method is the Weinreb-Nahm ketone synthesis, which allows for the controlled formation of the ketone from a Weinreb amide derivative of piperidine. nih.gov
These synthetic strategies have been employed to create libraries of benzoylpiperidine derivatives aimed at various targets:
Monoacylglycerol Lipase (MAGL) Inhibitors: Novel benzoylpiperidine derivatives have been designed and synthesized as potent and reversible MAGL inhibitors for potential anticancer applications. unipi.it
Antimalarial Agents: Inspired by the success of other peroxide-based drugs, N-benzoyl piperidine has been incorporated into tetraoxane structures to create analogues with antiplasmodial activity. nih.gov
Serotonergic and Dopaminergic Ligands: Extensive work has been done to synthesize benzoylpiperidine derivatives as ligands for serotonin and dopamine receptors, which are important targets for treating neuropsychiatric disorders. nih.gov
The synthesis of analogues of this compound would likely follow these established routes, for example, by reacting 4-chloro-3-nitrobenzoyl chloride with various substituted piperidines to probe the requirements of the piperidine portion of the molecule for a specific biological activity.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling and other computational techniques are essential tools for understanding the SAR of a compound series and for guiding the design of more potent and selective molecules. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.
For the benzoylpiperidine class of compounds, a general pharmacophore model would likely include:
An aromatic ring (from the benzoyl moiety) capable of hydrophobic and/or π-π stacking interactions.
A hydrogen bond acceptor feature (the carbonyl oxygen).
A hydrophobic/basic feature represented by the piperidine ring.
The specific substitution pattern, such as the chloro and nitro groups on this compound, would refine this model by defining specific electronic and steric requirements in the aromatic region. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is itself considered a constrained pharmacophore. nih.govresearchgate.net
Once an initial lead compound like this compound is identified, lead optimization strategies are employed to improve its drug-like properties. This involves iterative cycles of design, synthesis, and biological testing. Key optimization strategies include:
Modifying substituents on the benzoyl ring to enhance potency and selectivity, guided by SAR data and computational models like Quantitative Structure-Activity Relationship (QSAR). researchgate.net
Altering the piperidine ring by adding substituents or replacing it with other heterocyclic systems (bioisosteric replacement) to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.
Exploring different linkers between the benzoyl and piperidine moieties, although for this class, the direct amide bond is the defining feature.
Through these lead optimization efforts, a promising hit compound can be developed into a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.
Future Directions and Emerging Research Avenues for 1 4 Chloro 3 Nitrobenzoyl Piperidine
Development of Advanced Synthetic Methodologies
The conventional synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine typically involves the coupling of 4-chloro-3-nitrobenzoic acid with piperidine (B6355638) using stoichiometric activating agents. While effective, these methods often generate significant waste. The future of its synthesis will likely focus on more sustainable and efficient catalytic approaches.
Modern organic synthesis is increasingly moving towards greener and more atom-economical methods. ucl.ac.ukbohrium.comsigmaaldrich.comresearchgate.net Catalytic amidation, for instance, offers a promising alternative to traditional coupling reagents. numberanalytics.com Methodologies employing catalysts based on boron numberanalytics.com or transition metals like ruthenium, rhodium, and palladium could facilitate the direct formation of the amide bond with higher efficiency and lower environmental impact. researchgate.net Visible-light-mediated photoredox catalysis is another emerging area that enables radical-involved reactions under mild conditions and could be adapted for the synthesis of complex amides. mdpi.com
Furthermore, the implementation of flow chemistry could offer significant advantages for the synthesis of this compound and its derivatives. Continuous flow processes allow for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving reactive intermediates. This technology also facilitates rapid reaction optimization and scale-up, which are critical for industrial production.
| Methodology | Potential Advantages | Key Catalyst/Technology |
| Catalytic Amidation | Reduced waste, milder reaction conditions, higher atom economy | Boron-based catalysts, Transition metal catalysts (e.g., Ru, Pd) |
| Flow Chemistry | Improved yield and purity, enhanced safety, rapid optimization and scale-up | Microreactors, Continuous flow systems |
| Enzymatic Synthesis | High selectivity, green and sustainable, mild conditions | Lipases, Proteases |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Microwave reactors |
This table is interactive. Click on the headers to sort.
Integration of Multi-Omics Data in Biological Activity Profiling
To fully understand the biological effects of this compound, future research will need to move beyond single-endpoint assays and embrace a systems-level approach through the integration of multi-omics data. nashbio.com This involves the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the compound's mechanism of action and its impact on cellular networks. nih.govmdpi.compharmafeatures.comomicstutorials.com
By treating cell lines or model organisms with the compound and subsequently performing multi-omic profiling, researchers can identify changes in gene expression, protein levels, and metabolite concentrations. nih.govaacrjournals.orgspiedigitallibrary.orgbiorxiv.org This data can reveal the specific pathways and biological processes modulated by the compound, potentially uncovering novel mechanisms of action and identifying biomarkers of response. For instance, proteomics and metabolomics can provide direct insights into the downstream effects of target engagement and potential off-target activities. nih.govtandfonline.comnih.govacs.orgmetwarebio.com
This integrative approach is particularly powerful for profiling kinase inhibitors and other targeted therapies, where understanding the broader cellular response is crucial for predicting efficacy and potential resistance mechanisms. aacrjournals.orgnih.gov The insights gained from multi-omics data can guide the selection of the most relevant disease models for further preclinical testing and inform the design of more effective clinical trials.
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.netnih.gov For this compound, AI can be leveraged in several key areas to design novel analogs with improved properties.
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known bioactive molecules to generate novel chemical structures with desired characteristics. arxiv.orgresearchgate.netnih.gov These models can be fine-tuned to produce analogs of this compound that are predicted to have enhanced potency, selectivity, or improved pharmacokinetic profiles.
Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties, including bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net By training these models on data from existing compounds, researchers can virtually screen newly designed analogs of this compound and prioritize those with the highest probability of success for synthesis and experimental testing.
Lead Optimization: AI platforms can integrate data from multiple sources to guide the lead optimization process. By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), these tools can suggest specific modifications to the core scaffold of this compound to enhance its therapeutic potential.
| AI/ML Application | Description | Potential Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Generation of novel analogs with potentially improved efficacy and safety profiles. |
| Predictive Modeling | Machine learning algorithms predict bioactivity and ADMET properties. | Virtual screening and prioritization of candidate molecules, reducing the need for extensive experimental testing. |
| Lead Optimization | AI platforms guide the optimization of lead compounds by analyzing SAR and SPR. | More efficient and targeted modification of the compound to enhance therapeutic properties. |
This table is interactive. Click on the headers to sort.
Exploration of Novel Therapeutic Targets and Disease Areas
The structural motifs present in this compound, namely the chloro- and nitro-substituted benzene (B151609) ring and the piperidine moiety, are found in a wide range of biologically active compounds. This suggests that the compound could have therapeutic potential across various disease areas. Future research should focus on systematically exploring its activity against a diverse panel of novel therapeutic targets.
Emerging targets in oncology, such as those involved in tumor hypoxia, and in neurodegenerative and inflammatory diseases, represent promising areas for investigation. nih.govnih.govnih.govnews-medical.netfrontiersin.org The nitroaromatic group, for instance, is a key feature of some hypoxia-activated prodrugs, suggesting a potential application in cancer therapy. researchgate.net High-throughput screening campaigns against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover unexpected activities.
Computational methods, such as molecular docking and virtual screening, can be employed to predict potential interactions between this compound and a wide array of protein targets. nih.govplos.orgslideshare.netresearchgate.net These in silico predictions can then be validated experimentally, providing a rational basis for exploring new therapeutic indications.
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. slideshare.net Advancing the research on this compound will require the combined expertise of synthetic chemists, biologists, pharmacologists, computational scientists, and clinicians.
Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can provide access to specialized expertise, state-of-the-art screening platforms, and extensive compound libraries. nih.govdrugbank.comdrugtargetreview.commrlcg.com These partnerships can accelerate the translation of basic research findings into tangible therapeutic candidates.
Open Source and Crowdsourcing Models: Open source drug discovery platforms and crowdsourcing initiatives are emerging as powerful models for tackling challenging research problems, particularly for neglected diseases. protesolutio.com By sharing data and research outputs openly, these models can foster a global community of researchers working towards a common goal. drugpatentwatch.comibm.comospfound.orgredhat.com
Consortia and Public-Private Partnerships: Large-scale consortia and public-private partnerships bring together multiple stakeholders from academia, industry, government, and non-profit organizations. These initiatives can pool resources and expertise to address complex scientific questions and overcome the high costs and risks associated with drug development.
By embracing these collaborative and interdisciplinary approaches, the scientific community can more effectively and efficiently explore the therapeutic potential of this compound and other promising small molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chloro-3-nitrobenzoyl)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis of piperidine derivatives typically involves nucleophilic acyl substitution or coupling reactions. For example, analogous compounds like 1-benzyl-4-piperidone derivatives are synthesized via acylation using benzyl halides or carbonyl reagents under inert conditions (e.g., THF or DCM as solvents) . Reaction optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to acyl chloride), temperature control (0–25°C), and purification via column chromatography with gradients of ethyl acetate/hexane .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Yields can be improved by slow addition of reagents to minimize side reactions (e.g., diacylation).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the nitrobenzoyl group (aromatic protons at δ 7.5–8.5 ppm) and piperidine ring (multiplet signals at δ 1.5–3.5 ppm) .
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Validate molecular formula consistency (e.g., CHClNO) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Experimental Design : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10). Stability studies should include accelerated degradation under heat (40–60°C) and light exposure, analyzed via UV-Vis spectroscopy .
- Critical Findings : Piperidine derivatives often show poor aqueous solubility but high stability in DMSO, making it ideal for in vitro assays .
Advanced Research Questions
Q. How can computational models (e.g., QSAR, molecular docking) predict the pharmacological targets of this compound?
- Methodology :
- QSAR : Use ADMET Predictor™ or Schrodinger Suite to correlate structural descriptors (e.g., ClogP, TPSA) with bioactivity. For example, nitro groups may enhance binding to oxidoreductases or kinases .
- Molecular Docking : Target enzymes like CYP3A4 or voltage-gated ion channels using AutoDock Vina. The chloronitrobenzoyl group may interact with hydrophobic pockets via π-π stacking .
Q. How do researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows antileukemic activity in cell lines but no effect in animal models, consider:
- Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation .
- Membrane Permeability : Perform PAMPA assays to evaluate BBB penetration .
- Off-Target Effects : Screen against a panel of receptors (e.g., GPCRs, neurotransmitter transporters) using radioligand binding assays .
Q. What strategies mitigate toxicity risks while maintaining the compound’s efficacy in preclinical studies?
- Toxicological Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
